molecular formula C6H8N4O3 B10904396 N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide

N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10904396
M. Wt: 184.15 g/mol
InChI Key: LVRJLCINOACUQR-UHFFFAOYSA-N
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Description

N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide typically involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . This method has been improved by using acetic acid as a catalyst, which enhances the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium (VI) oxide in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carbonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

N,2-dimethyl-5-nitropyrazole-3-carboxamide

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)4-3-5(10(12)13)8-9(4)2/h3H,1-2H3,(H,7,11)

InChI Key

LVRJLCINOACUQR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NN1C)[N+](=O)[O-]

Origin of Product

United States

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